molecular formula C8H9ClO3SSi B1627128 CID 16217005 CAS No. 1173018-58-0

CID 16217005

Cat. No. B1627128
M. Wt: 248.76 g/mol
InChI Key: FGSLLNIFLNEIGS-UHFFFAOYSA-N
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Description

CID 16217005 is a chemical compound that has shown potential in various scientific research applications. It is also known as 2-(2,6-dimethoxyphenyl)-N-(2-phenylethyl)ethanamine and belongs to the class of phenethylamine derivatives. This compound has gained attention due to its unique properties and potential benefits in scientific research.

Mechanism Of Action

CID 16217005 is believed to act as a partial agonist of the 5-HT2A receptor, which is involved in the regulation of mood and perception. This receptor is also a target for various psychoactive drugs, such as LSD and psilocybin. The partial agonist activity of CID 16217005 could lead to a milder effect on perception and mood compared to full agonists.

Biochemical And Physiological Effects

CID 16217005 has been shown to have various biochemical and physiological effects, including the modulation of serotonin levels in the brain. Studies have also suggested that this compound may have antioxidant properties, which could have implications in the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

CID 16217005 has several advantages for lab experiments, including its relatively low cost and availability. However, this compound is still relatively new and has not been extensively studied, which could limit its use in some research applications.

Future Directions

There are several potential future directions for research involving CID 16217005. Some of these include:
- Further studies on the compound's potential as a serotonin receptor agonist and its implications for the treatment of depression and anxiety disorders.
- Investigation of the compound's antioxidant properties and its potential in the treatment of neurodegenerative diseases.
- Studies on the compound's effects on perception and mood, and its potential as a psychoactive drug.
- Exploration of the compound's potential in the treatment of other diseases or conditions, such as inflammation and pain.
Conclusion:
CID 16217005 is a promising compound with potential in various scientific research applications. While it is still relatively new and has not been extensively studied, its unique properties and potential benefits make it an interesting area of research for the future.

Scientific Research Applications

CID 16217005 has been studied for its potential in various scientific research applications, including neuroscience, pharmacology, and medicinal chemistry. Studies have shown that this compound has potential as a serotonin receptor agonist, which could have implications in the treatment of depression and anxiety disorders.

properties

InChI

InChI=1S/C8H9ClO2S.OSi/c1-2-7-3-5-8(6-4-7)12(9,10)11;1-2/h3-6H,2H2,1H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGSLLNIFLNEIGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)Cl.O=[Si]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO3SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80584217
Record name PUBCHEM_16217005
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenesulfonyl chloride, 4-ethyl-, compd. with silicon monoxide (1:1)

CAS RN

1173018-58-0
Record name PUBCHEM_16217005
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1173018-58-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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